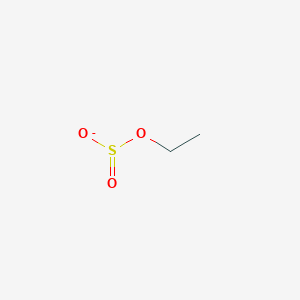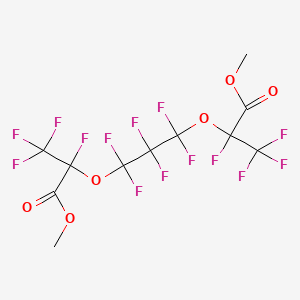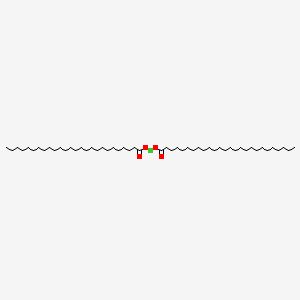
Silane, trichloro(trifluoroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trichloro(trifluoroethenyl)- is a specialized organosilicon compound characterized by the presence of both silicon and fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. Its molecular formula is C2HCl3F3Si, and it is often used in the synthesis of other organosilicon compounds and as a precursor in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Silane, trichloro(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with trifluoroethylene under controlled conditions. The reaction typically requires a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of silane, trichloro(trifluoroethenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, further enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
Silane, trichloro(trifluoroethenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Addition Reactions: The trifluoroethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of new carbon-silicon bonds.
Hydrolysis: In the presence of water or moisture, silane, trichloro(trifluoroethenyl)- can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents, such as tetrahydrofuran or dimethylformamide, at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a catalyst, under controlled temperature and pressure conditions.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at room temperature.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as alkoxysilanes or aminosilanes.
Addition Reactions: Products include halogenated organosilicon compounds.
Hydrolysis: The primary products are silanols and hydrochloric acid.
科学研究应用
Silane, trichloro(trifluoroethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the modification of surfaces to create biocompatible coatings, which are important in biomedical devices and implants.
Medicine: It is explored for its potential in drug delivery systems, where its unique chemical properties can enhance the stability and bioavailability of therapeutic agents.
Industry: Silane, trichloro(trifluoroethenyl)- is used in the production of specialty coatings and adhesives, where its ability to form strong bonds with various substrates is advantageous.
作用机制
The mechanism by which silane, trichloro(trifluoroethenyl)- exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, making it a versatile building block in chemical synthesis. The trifluoroethenyl group enhances the compound’s reactivity, allowing it to participate in a variety of chemical reactions.
相似化合物的比较
Silane, trichloro(trifluoroethenyl)- can be compared with other similar compounds, such as:
Trichlorosilane: While trichlorosilane is a simpler compound, it lacks the trifluoroethenyl group, which imparts unique reactivity to silane, trichloro(trifluoroethenyl)-.
Trifluoromethylsilane: This compound contains a trifluoromethyl group instead of a trifluoroethenyl group, resulting in different chemical properties and reactivity.
Chlorotrifluorosilane: Similar to silane, trichloro(trifluoroethenyl)-, but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of silane, trichloro(trifluoroethenyl)- lies in its combination of silicon and trifluoroethenyl groups, which confer distinct chemical properties and make it valuable in a wide range of applications.
属性
CAS 编号 |
359-51-3 |
|---|---|
分子式 |
C2Cl3F3Si |
分子量 |
215.46 g/mol |
IUPAC 名称 |
trichloro(1,2,2-trifluoroethenyl)silane |
InChI |
InChI=1S/C2Cl3F3Si/c3-9(4,5)2(8)1(6)7 |
InChI 键 |
ZFGMXPQVNMBHGE-UHFFFAOYSA-N |
规范 SMILES |
C(=C(F)[Si](Cl)(Cl)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)



![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)


![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)



palladium(II)](/img/structure/B12063454.png)

